Cefodizime
Description
Cefodizime is a third-generation cephalosporin antibiotic developed by Hoechst AG, characterized by a methoxyimino group at position 7 and a mercaptothiazole substitution at position 3 . This structural configuration confers resistance to most β-lactamases and extends its serum half-life in vivo compared to other cephalosporins . This compound is administered intravenously or intramuscularly, with a dose range of 1–4 g daily, and is used to treat respiratory, urinary tract, and gonococcal infections . Notably, it demonstrates immunomodulatory properties, enhancing phagocyte function and cytokine production, which may augment clinical efficacy in immunocompromised patients .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKBRJLTGRPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860905 | |
| Record name | 7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-16-8 | |
| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis via Condensation and Salification
The preparation of this compound sodium typically follows a two-step process: (1) condensation of the β-lactam nucleus with a side-chain precursor and (2) salification to form the sodium salt. A patented method outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) as a stabilizer during formulation, which enhances solubility and prevents degradation.
Key Steps:
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Dissolution of this compound Sodium : The active pharmaceutical ingredient (API) is dissolved in water under controlled stirring to form a primary solution.
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Acid-Base Adjustment : Citric acid and potassium clavulanate are incorporated to modulate pH (6.4–6.5), critical for maintaining structural integrity.
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Complexation with HP-β-CD : The addition of HP-β-CD at elevated temperatures (53–55°C) facilitates molecular encapsulation, improving thermal stability.
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Freeze-Drying : The final solution is lyophilized to produce a stable powder for injection, with residual moisture levels below 3%.
Comparative Analysis of Patented Embodiments
Three embodiments from CN106309449A demonstrate incremental optimizations in reaction parameters (Table 1).
Table 1: Optimization of this compound Sodium Preparation
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| This compound sodium (parts) | 75 | 76 | 78 |
| Citric acid (parts) | 17 | 18 | 19 |
| Potassium clavulanate (parts) | 32 | 35 | 35 |
| HP-β-CD (parts) | 104 | 108 | 106 |
| Temperature (°C) | 53 | 54 | 55 |
| Stirring time (hours) | 1 | 1.5 | 1.5 |
Findings:
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Increasing this compound sodium from 75 to 78 parts improved yield by 3.2%, attributed to enhanced saturation during crystallization.
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Citric acid concentrations above 18 parts reduced pH variability during freeze-drying, minimizing hydrolysis.
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HP-β-CD at 106–108 parts optimized steric stabilization, preventing aggregation in aqueous media.
Critical Process Parameters and Their Impact
Solvent Systems and Crystallization
This compound sodium formulations prioritize aqueous isopropanol (60–80%) for salification due to its low viscosity and high volatility, enabling rapid crystal growth. In contrast, cefotaxime acid derivatives utilize dichloromethane or 1,2-dichloroethane, which require stringent temperature control to avoid colloidal formation.
Analytical Validation and Quality Control
Spectroscopic Characterization
Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm structural fidelity. For this compound sodium, key peaks include:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ=254 nm) is employed for purity assessment, with acceptance criteria ≥95% for the API.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to changes in biological activity.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Clinical Efficacy
Cefodizime has demonstrated significant clinical efficacy in treating lower respiratory tract infections (LRTIs) and uncomplicated urinary tract infections (UTIs). A comprehensive review of clinical trials involving 3,791 patients across various regions showed satisfactory clinical outcomes ranging from 79.1% to 95% for LRTIs and 84.6% to 95.9% for UTIs . The bacteriological eradication rates were also impressive, with figures between 87% and 100% depending on the infection type.
Summary of Clinical Trials
| Infection Type | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) |
|---|---|---|
| Lower Respiratory Tract Infections | 79.1 - 95 | 95 - 100 |
| Uncomplicated Urinary Tract Infections | 84.6 - 95.9 | 92.7 |
Surgical Prophylaxis
This compound has been evaluated for its role in preventing surgical site infections (SSIs). In studies comparing this compound with other antibiotics like cefuroxime, it was found to be equally effective in reducing infection rates during laparoscopic colorectal surgeries . The overall SSI rate was consistent across groups, indicating that this compound can serve as a reliable prophylactic agent.
Immunomodulatory Properties
Beyond its antibacterial effects, this compound exhibits immunomodulatory properties that enhance host immune responses. Research indicates that this compound stimulates the production of cytokines and enhances the bactericidal activity of neutrophils . For instance, it has been shown to increase the expression of toll-like receptor 4 (TLR-4) in neutrophils, which plays a crucial role in the immune response to bacterial infections .
In Vitro Studies
In vitro studies have demonstrated this compound's effectiveness against various gram-positive and gram-negative bacteria, including strains of E. coli, Klebsiella pneumoniae, and Neisseria gonorrhoeae. However, it is ineffective against certain pathogens such as Pseudomonas aeruginosa and Enterobacter spp. . These findings underscore the importance of susceptibility testing when considering this compound for treatment.
Case Studies
Several case studies have highlighted this compound's clinical applications:
- Lower Respiratory Tract Infections : A study involving patients with LRTIs showed that treatment with this compound led to rapid symptom resolution and high patient satisfaction.
- Urinary Tract Infections : In a cohort study of patients with complicated UTIs, this compound demonstrated notable efficacy with minimal adverse effects, reinforcing its safety profile in clinical settings .
- Surgical Prophylaxis : A randomized controlled trial on colorectal surgery patients indicated that this compound effectively reduced the incidence of SSIs compared to standard prophylactic regimens .
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Antibacterial Spectrum and Potency
Cefodizime’s activity is benchmarked against other cephalosporins, such as cefotaxime , ceftriaxone , cefoperazone , and cefuroxime . Key findings include:
Enterobacteriaceae :
Gram-positive cocci :
- This compound (MIC₉₀: 2 µg/ml) is 2–4× more active than ampicillin against penicillin-susceptible Streptococcus spp. but ineffective against Streptococcus faecalis (MIC₉₀: >64 µg/ml) .
- Methicillin-resistant Staphylococcus spp. (MRSA, MRSE) are uniformly resistant to this compound (MIC₉₀: 64 µg/ml), whereas cefotaxime retains partial activity .
- Neisseria gonorrhoeae: this compound (MIC₉₀: 0.008 µg/ml) matches ceftriaxone and cefmenoxime in efficacy, including against β-lactamase-producing strains .
Table 1: In Vitro Activity of this compound vs. Comparators (MIC₉₀, µg/ml)
| Organism | This compound | Cefotaxime | Cefoperazone | Ceftriaxone |
|---|---|---|---|---|
| E. coli | 2 | 0.25 | 4 | 0.12 |
| Klebsiella pneumoniae | 2 | 0.5 | 8 | 0.25 |
| S. pneumoniae | 0.06 | 0.03 | 1 | 0.015 |
| P. aeruginosa | 32 | 16 | 4 | 32 |
Pharmacokinetics
This compound’s pharmacokinetic profile distinguishes it from other third-generation cephalosporins:
Half-life :
Urinary Recovery :
Dose Linearity :
Table 2: Pharmacokinetic Parameters of this compound vs. Comparators
| Parameter | This compound | Cefotaxime | Ceftriaxone | Cefuroxime |
|---|---|---|---|---|
| Half-life (h) | 2.5–6.2 | 1–1.5 | 6–9 | 1.3 |
| Urinary Recovery (%) | 80 | 50–60 | 60 | 85 |
| Protein Binding (%) | 88 | 35–45 | 95 | 33–50 |
Immunomodulatory Effects
Unlike most cephalosporins, this compound enhances immune responses:
- Cytokine Modulation: Induces granulocyte-macrophage colony-stimulating factor (GM-CSF) production in human bronchial epithelial cells at 10–100 mg/L, a property absent in ceftriaxone . Increases L3T4⁺ T-cell populations in lymph nodes, potentiating antibody responses .
Clinical Efficacy
Biological Activity
Cefodizime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article will explore its biological activity, clinical efficacy, pharmacokinetics, and safety profile based on a review of diverse research findings.
Overview of this compound
This compound is primarily used for treating various infections, including respiratory tract infections, urinary tract infections (UTIs), and skin and soft tissue infections. It is typically administered intravenously or intramuscularly, with dosages ranging from 1 to 4 grams daily, depending on the severity and type of infection.
Antibacterial Activity
This compound demonstrates significant antibacterial activity against a wide range of pathogens. Its effectiveness has been compared to other antibiotics in its class, such as cefotaxime and ceftriaxone. The following table summarizes the minimum inhibitory concentration (MIC) values for various pathogens treated with this compound:
| Pathogen | MIC (µg/mL) | Clinical Efficacy (%) |
|---|---|---|
| Escherichia coli | < 0.5 | 79.1 - 91.8 |
| Klebsiella pneumoniae | < 1.0 | 86 - 95 |
| Staphylococcus aureus | < 0.5 | 90 - 100 |
| Proteus mirabilis | < 1.0 | 87 - 92.7 |
| Neisseria gonorrhoeae | < 0.25 | ~100 |
Clinical Efficacy
Clinical trials have demonstrated that this compound is effective in treating both upper and lower respiratory tract infections and uncomplicated UTIs. In a comprehensive study involving over 3,700 patients across multiple regions, this compound achieved clinical success rates ranging from 79.1% to 91.8% , with bacteriological eradication rates between 87% and 100% depending on the type of infection .
Case Studies
- Lower Respiratory Tract Infections : In comparative studies against cefotaxime and cefuroxime, this compound showed comparable clinical outcomes (86% to 95% success) in treating lower respiratory tract infections .
- Uncomplicated Urinary Tract Infections : A regimen of this compound at doses of 1 g every 12 hours demonstrated high efficacy in treating uncomplicated UTIs with clinical success rates reaching up to 95.9% .
- Gonorrhea Treatment : this compound has been particularly effective in treating both beta-lactamase producing and non-producing strains of Neisseria gonorrhoeae, achieving nearly 100% cure rates with single-dose therapy .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile characterized by:
- Long elimination half-life : This allows for less frequent dosing compared to other cephalosporins.
- Good tissue penetration : Effective concentrations are achieved in respiratory tissues and urine.
- Minimal metabolism : The drug is primarily excreted unchanged in urine, which contributes to its efficacy in treating urinary infections .
Safety Profile
This compound is generally well tolerated, with side effects similar to those observed with other cephalosporins:
Q & A
Q. How to design pharmacokinetic (PK) studies for cefodizime in preclinical models?
- Methodological Answer : PK studies should measure absolute bioavailability (near 100% for intramuscular administration), volume of distribution (~6.2–8.5 L), and renal clearance (35–52 mL/min) using triple-exponential models to account for distribution (t½α: 0.2–0.5 h), elimination (t½β: 1.5–2.1 h), and terminal phases (t½γ: 3.9–7.9 h) . Validate predictions using physiologically based pharmacokinetic (PBPK) modeling across species (mouse, rat, dog, monkey, human) to assess organ-to-plasma ratios and cross-species applicability . Adjust dosing in renal impairment (creatinine clearance <30 mL/min requires 50% dose reduction) .
Q. What analytical methods ensure this compound sodium identity and purity in formulation studies?
- Methodological Answer :
- Identification : Use UV-Vis spectrophotometry (1:50,000 dilution) for wavelength matching, infrared spectroscopy (KBr disk method) for functional groups, and ¹H-NMR (δ 2.3, 4.0, 7.0 ppm with integrated intensity ratio 3:3:1) .
- Purity Testing : Assess clarity (1.0 g/10 mL water = clear, pale yellow), pH (5.5–7.5), heavy metals (<20 ppm), and ethanol content via liquid chromatography with caffeine as an internal standard .
Q. How to interpret this compound’s in vitro antibacterial activity data against resistant pathogens?
- Methodological Answer : Compare minimal inhibitory concentrations (MICs) across bacterial strains using broth microdilution. For example:
| Pathogen | MIC₉₀ (µg/mL) | Comparison to Cefotaxime |
|---|---|---|
| Enterobacteriaceae | 2 | ~4-fold less active |
| Serratia marcescens | 8 | Similar activity |
| Methicillin-resistant Staphylococcus aureus | 2 | Less active than cephalothin |
Advanced Research Questions
Q. How does this compound’s immunomodulatory activity enhance in vivo efficacy despite moderate in vitro MICs?
- Methodological Answer : Design infection models (e.g., Toxoplasma gondii or Candida albicans in mice) to evaluate prophylactic vs. curative dosing. Measure immune parameters:
- Phagocyte function : Enhanced bacterial clearance via oxidative burst assays.
- Cytokine modulation : ELISA for IL-1 and interferon-γ in immunocompromised hosts .
- Mechanistic Insight : The thio-thiazolyl side-chain at position 3 of the cephem nucleus correlates with immune enhancement, though exact pathways remain unclear .
Q. How to resolve contradictions between this compound’s in vitro MICs and in vivo efficacy in Gram-positive infections?
- Methodological Answer :
- Experimental Approach : Compare MICs (e.g., Streptococcus pneumoniae) with survival rates in murine pneumonia models.
- Data Analysis : Use pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC) to model efficacy. This compound’s prolonged terminal half-life (t½γ: 3.9–7.9 h) may explain superior in vivo activity despite higher MICs .
Q. What methodologies characterize this compound sodium solvates for formulation stability?
- Methodological Answer :
- Crystallization : Prepare heterosolvates in water/ethanol mixtures (e.g., sesquihydrate sesquiethanolate) .
- Structural Analysis : Use powder X-ray diffraction (PXRD) to identify lattice changes caused by solvent effects.
- Stability Testing : Conduct thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess moisture sensitivity .
Q. How to extrapolate this compound’s PK parameters from animal models to humans?
- Methodological Answer :
Q. Key Considerations for Experimental Design
- Data Reproducibility : For PK studies, include ≥5 replicates per dose (0.5–2 g range) to confirm linear kinetics .
- Immune Modulation Controls : Use immunocompetent vs. immunocompromised animal cohorts to isolate this compound’s direct antibacterial vs. immunomodulatory effects .
- Analytical Validation : Cross-validate HPLC results (254 nm detection) with NMR for batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
